(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone
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Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C16H16N8O and its molecular weight is 336.359. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might interact with its targets, leading to programmed cell death.
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects against cancer cells . This suggests that the compound might lead to cell death in targeted cells.
Biochemical Analysis
Biochemical Properties
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone has been found to interact with various enzymes, proteins, and other biomolecules . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .
Cellular Effects
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The compound this compound clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Molecular Mechanism
The compound this compound exerts its effects at the molecular level through various mechanisms. It has been found to bind to the colchicine binding site of the tubulin , which could explain its inhibitory activities against cancer cell lines .
Properties
IUPAC Name |
pyridin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-3-1-2-6-18-13)23-9-7-22(8-10-23)14-4-5-15(21-20-14)24-12-17-11-19-24/h1-6,11-12H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOVWLPMXPOGSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.